methyl 2-methoxy-1H-indole-3-carboxylate

Description

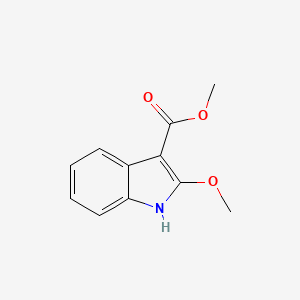

Methyl 2-methoxy-1H-indole-3-carboxylate (C₁₁H₁₁NO₃, MW 205.21 g/mol) is an indole derivative featuring a methoxy group at position 2 and a methyl ester at position 3. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including pharmaceuticals and natural products. Its reactivity and physicochemical properties are influenced by the electron-donating methoxy group and the ester functionality, which may impact solubility, crystallinity, and metabolic stability .

Structure

2D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 2-methoxy-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-10-9(11(13)15-2)7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3 |

InChI Key |

BYDQMWSZCNVPPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2N1)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 2-methoxy-1H-indole-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound and its derivatives are studied for their potential therapeutic applications in treating various diseases. Industry: Indole derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-methoxy-1H-indole-3-carboxylate exerts its effects depends on its specific biological target. For example, in anticancer applications, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The position and nature of substituents significantly alter the electronic and steric properties of indole derivatives. Key analogs include:

- In contrast, a 5-methoxy group (as in ethyl 5-methoxyindole-2-carboxylate) may stabilize the aromatic system more effectively due to para-substitution relative to the nitrogen .

Physicochemical Properties

- Solubility : Methoxy groups generally enhance water solubility compared to methyl groups. However, the 2-methoxy substitution in the target compound may reduce solubility relative to 5-methoxy analogs due to steric effects on solvation .

- Melting Points : Methyl 1-methyl-1H-indole-3-carboxylate exhibits a melting point of 410 K, attributed to its coplanar crystal structure stabilized by intermolecular hydrogen bonds . The target compound’s melting point is unreported but expected to be lower due to reduced hydrogen-bonding capacity.

Crystallographic and Spectroscopic Data

- Methyl 1-methyl-1H-indole-3-carboxylate :

- Target Compound : Expected to show a similar C=O IR stretch (~1700 cm⁻¹) but distinct NMR shifts due to the 2-methoxy group (e.g., δ ~3.9 ppm for OCH₃).

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 2 activates the indole nucleus for electrophilic substitution, with reactivity influenced by steric and electronic factors:

The C7 position is particularly reactive due to resonance stabilization from the methoxy group, while steric hindrance at C3 (from the ester group) directs substitution to other positions .

Nucleophilic Substitution and Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Saponification :

Conditions : 2M NaOH in MeOH/H₂O (1:1), reflux for 4h

Product : 2-Methoxy-1H-indole-3-carboxylic acid (yield: 85–92%) -

Transesterification :

Conditions : Ethanol, H₂SO₄ catalyst, 60°C

Product : Ethyl 2-methoxy-1H-indole-3-carboxylate (yield: 78%)

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at C3 and C5:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acids | 3-Aryl-2-methoxyindole derivatives | 65–88% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | Primary amines | 5-Amino-2-methoxyindole-3-carboxylates | 52–70% |

These reactions are critical for introducing pharmacophores in medicinal chemistry applications .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Conditions : H₂ (1 atm), 10% Pd/C, EtOH

Product : 2-Methoxyindoline-3-carboxylate (selectivity >90%)

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Fischer Indole Synthesis | PTSA, EtOH, reflux | Tetrahydrocarbazole derivatives | Anticancer agent scaffolds |

| Microwave-assisted cyclization | CuI, Cs₂CO₃, DMSO, 120°C | Benzo[g]indole-3-carboxylates | Fluorescent probes |

Cyclization reactions exploit the electron-rich indole nucleus, with microwave methods reducing reaction times by 60–80% compared to conventional heating .

Acid-Catalyzed Rearrangements

Under strong acids (e.g., H₂SO₄), the methoxy group participates in demethylation or ring-expansion reactions:

-

Demethylation : Produces 2-hydroxyindole-3-carboxylate, a key intermediate for antitumor agents.

-

Ring expansion : Forms β-carboline derivatives via -shift mechanisms .

Biological Activity Correlation

Reaction products show structure-dependent bioactivity:

| Derivative | Modification | Biological Activity | IC₅₀ (μM) |

|---|---|---|---|

| 5-Nitro-2-methoxyindole-3-carboxylate | Nitration at C5 | Antiproliferative (HeLa cells) | 12.4 ± 1.2 |

| 7-Bromo-2-methoxyindole-3-carboxylate | Bromination at C7 | COX-2 inhibition | 0.89 ± 0.11 |

Quinazolinone derivatives exhibit enhanced binding to alarmone synthetases (Ki = 0.2–3.1 μM) .

Comparative Reactivity of Analogues

| Compound | Reactivity Difference | Key Factor |

|---|---|---|

| Methyl 5-methoxyindole-3-carboxylate | Higher electrophilicity at C4/C6 | Electron-donating groups at C5 |

| Methyl 2-methylindole-3-carboxylate | Reduced substitution at C7 | Steric hindrance from methyl group |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-methoxy-1H-indole-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. For example, refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and concentrated H₂SO₄ achieves esterification, monitored by TLC for reaction completion . Recrystallization from methanol enhances purity. Yield optimization involves controlling stoichiometry, reaction time, and catalyst concentration. Alternative routes include using chloroacetic acid and sodium acetate under reflux conditions for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1704 cm⁻¹) and indole N-H bonds .

- UV-Vis : Measures λmax (e.g., 297 nm in methanol) to assess electronic transitions in the indole core .

- ¹H/¹³C NMR : Resolves methoxy, ester, and aromatic protons. For example, methoxy groups typically appear at δ 3.8–4.0 ppm .

Q. How should researchers handle discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Cross-validate data using high-purity standards and controlled conditions (e.g., solvent, temperature). For instance, crystallization solvents (methanol vs. ethanol) can affect melting points. Reproduce protocols from peer-reviewed syntheses and compare with PubChem or Reaxys entries .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the indole core be addressed during synthesis?

- Methodological Answer : Use directing groups (e.g., methoxy at C2) to steer electrophilic substitution. For example, the C3 ester group in this compound directs reactions to C5/C6 positions. Protecting groups (e.g., Boc for NH) can further control reactivity . Computational modeling (DFT) predicts reactive sites based on electron density maps .

Q. What strategies resolve contradictions in biological activity data for indole derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogens, methoxy groups). Compare bioactivity against targets like enzymes or receptors using assays (e.g., IC₅₀ measurements). For example, fluorination at C6 in methyl 3,6-difluoro-1H-indole-2-carboxylate enhances cellular uptake .

Q. How can X-ray crystallography clarify structural ambiguities in this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., methanol/water mixtures). Resolve intermolecular interactions (e.g., hydrogen bonds along the b-axis) to confirm stereochemistry and packing . Use software like SHELXL for refinement and ORTEP for visualization .

Q. What experimental designs evaluate the environmental fate of this compound?

- Methodological Answer : Conduct OECD 301/302 tests to assess biodegradability and photolysis. Measure partition coefficients (log P) to predict bioavailability. Use LC-MS/MS to track degradation products in simulated ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.